molecular formula C23H24FN3O2 B2362043 N-(4-FLUOROPHENYL)-2-{2-OXO-3-PHENYL-1,4-DIAZASPIRO[4.6]UNDEC-3-EN-1-YL}ACETAMIDE CAS No. 866847-54-3

N-(4-FLUOROPHENYL)-2-{2-OXO-3-PHENYL-1,4-DIAZASPIRO[4.6]UNDEC-3-EN-1-YL}ACETAMIDE

Cat. No.: B2362043
CAS No.: 866847-54-3
M. Wt: 393.462
InChI Key: IZTAOQAOPDYWGI-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl}acetamide is a synthetic acetamide derivative characterized by a 1,4-diazaspiro[4.6]undec-3-en-2-one core. This compound features a fluorophenyl substituent on the acetamide nitrogen and a phenyl group at the 3-position of the spiro system.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c24-18-10-12-19(13-11-18)25-20(28)16-27-22(29)21(17-8-4-3-5-9-17)26-23(27)14-6-1-2-7-15-23/h3-5,8-13H,1-2,6-7,14-16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTAOQAOPDYWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-{2-OXO-3-PHENYL-1,4-DIAZASPIRO[4.6]UNDEC-3-EN-1-YL}ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-{2-OXO-3-PHENYL-1,4-DIAZASPIRO[4.6]UNDEC-3-EN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of diazaspiro compounds, including N-(4-fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspir[4.6]undec-3-en-1-yl}acetamide, exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that similar diazaspiro compounds significantly reduced tumor growth in xenograft models, suggesting their potential as novel anticancer agents .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. Its structural features contribute to enhanced interactions with bacterial targets, leading to effective inhibition.

Findings : In vitro assays revealed that N-(4-fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspir[4.6]undec-3-en-1-yl}acetamide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been studied. It has shown the ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Research Insight : In animal models, the compound reduced markers of inflammation significantly compared to control groups, indicating its therapeutic potential in conditions such as rheumatoid arthritis .

Toxicity and Safety Profile

Preliminary toxicity studies suggest that N-(4-fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspir[4.6]undec-3-en-1-yl}acetamide exhibits a favorable safety profile at therapeutic doses. However, detailed toxicological assessments are necessary before clinical application.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-{2-OXO-3-PHENYL-1,4-DIAZASPIRO[4.6]UNDEC-3-EN-1-YL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Spiro Ring System Key References
N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl}acetamide (Target) Likely C25H25FN3O2 ~423.5* 4-Fluorophenyl (N-substituent), Phenyl (spiro-3-position) 1,4-Diazaspiro[4.6]undec
N-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide C24H26ClN3O3 439.94 4-Chlorophenyl (N-substituent), 4-Methoxyphenyl (spiro-3-position) 1,4-Diazaspiro[4.6]undec
N-(3-Chloro-4-fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl}acetamide C24H23ClFN3O2 438.9 3-Chloro-4-fluorophenyl (N-substituent), Phenyl (spiro-3-position) 1,4-Diazaspiro[4.6]undec
N-(3-Methoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide C24H27N3O3 405.5 3-Methoxyphenyl (N-substituent), Phenyl (spiro-3-position) 1,4-Diazaspiro[4.5]dec
N-(4-Methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide C24H27N3O2 397.5 4-Methylbenzyl (N-substituent), Phenyl (spiro-3-position) 1,4-Diazaspiro[4.5]dec

*Estimated based on structural similarity to analogs.

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties Halogen vs. Alkoxy Groups: Replacing the 4-fluorophenyl group (target compound) with 4-chlorophenyl (as in ) increases molecular weight by ~16.4 g/mol due to chlorine’s higher atomic mass. Methoxy Substitution: The 4-methoxyphenyl group in introduces hydrogen-bond acceptor capacity, which could influence solubility and binding interactions compared to the target’s fluorophenyl group.

Spiro Ring Size Variations 1,4-Diazaspiro[4.6]undec vs. [4.5]dec: Compounds with the [4.6]undec system (e.g., target and ) have an 11-membered spiro ring, while [4.5]dec analogs (e.g., ) feature a 10-membered ring.

Spectral and Analytical Data

  • While direct spectral data for the target compound are unavailable, related acetamides (e.g., 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide in ) exhibit characteristic NMR signals (e.g., δ 3.76 ppm for –CH2CO– and δ 10.16 ppm for NH) and IR absorption at ~1712 cm⁻¹ (C=O stretch). These features are likely conserved in the target compound .

Hydrogen Bonding and Crystallography

  • The spiro system’s amide and ketone groups enable hydrogen bonding, which may stabilize crystal packing. Etter’s graph set analysis () could predict supramolecular architectures, influencing solubility and crystallization behavior.

Biological Activity

N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspir[4.6]undec-3-en-1-yl}acetamide is a synthetic compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that may contribute to its biological properties. Its molecular formula is C26H24FN3O3C_{26}H_{24}FN_{3}O_{3} with a molecular weight of 417.47 g/mol. The presence of the fluorophenyl group and the diazaspiro structure suggests potential interactions with various biological targets.

The biological activity of N-(4-fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspir[4.6]undec-3-en-1-yl}acetamide may involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Interaction : It could act on various receptors, affecting signal transduction pathways crucial for cellular responses.

Anticancer Properties

Recent studies have indicated that similar spirocyclic compounds exhibit significant anticancer activity. For instance, compounds with similar structures have been evaluated for their inhibitory effects on cancer cell lines, such as A549 (non-small cell lung cancer). The results demonstrated:

  • IC50 Values : The concentration required for 50% inhibition of cell growth was determined, showcasing the compound's potency against cancer cells.
  • Apoptosis Induction : Activation of caspase pathways was observed, indicating that the compound may induce apoptosis in cancer cells through mitochondrial pathways .

Anticonvulsant Activity

Research has shown that related compounds possess anticonvulsant properties. In animal models, these compounds were effective in reducing seizure activity, suggesting that N-(4-fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspir[4.6]undec-3-en-1-y}acetamide may also exhibit similar effects .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the effect on A549 cells.
    • Method : Treatment with varying concentrations of the compound.
    • Findings : Significant reduction in cell viability and increased apoptosis markers were noted.
  • Anticonvulsant Evaluation :
    • Objective : Assess efficacy in seizure models.
    • Method : Administration in rodent models followed by seizure induction.
    • Findings : Notable decrease in seizure frequency and duration.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
SpirooxindolesSpirocyclicAnticancer
FluoxetineFluorophenylAntidepressant
FlurbiprofenFluorophenylAnti-inflammatory

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